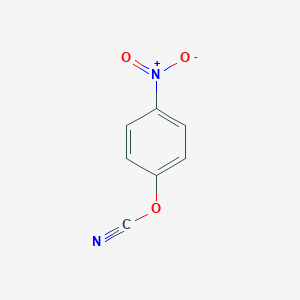

1-Cyanato-4-nitrobenzene

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de LY3000328 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Las condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de LY3000328 sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la eficiencia, la rentabilidad y la sostenibilidad ambiental. Esto implica el uso de reactores a gran escala, procesos de flujo continuo y técnicas avanzadas de purificación .

Análisis De Reacciones Químicas

Tipos de reacciones

LY3000328 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales de la molécula.

Sustitución: LY3000328 puede experimentar reacciones de sustitución, particularmente en el anillo aromático.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución . Las condiciones varían según la reacción deseada, típicamente involucrando temperaturas controladas y atmósferas inertes .

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de LY3000328, que se pueden utilizar para futuras investigaciones y desarrollos .

Aplicaciones Científicas De Investigación

LY3000328 tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

LY3000328 ejerce sus efectos inhibiendo selectivamente la catepsina S. El compuesto se une al sitio activo de la enzima, evitando que escinda sus sustratos . Esta inhibición conduce a una reducción en la actividad de la catepsina S, que participa en varios procesos celulares, incluida la degradación de proteínas y las respuestas inmunitarias . Los objetivos moleculares y las vías involucradas incluyen la enzima catepsina S y sus vías de señalización asociadas .

Comparación Con Compuestos Similares

Compuestos similares

Ácido asiático: Un triterpenoide pentacíclico con efectos inhibitorios sobre la catepsina S.

Asiaticósido A: Otro triterpenoide pentacíclico con propiedades inhibitorias similares.

Unicidad de LY3000328

LY3000328 es único debido a su alta selectividad y potencia como inhibidor de la catepsina S. Ha demostrado una eficacia superior en varios estudios in vitro e in vivo en comparación con otros inhibidores . Además, sus propiedades farmacocinéticas favorables lo convierten en un candidato prometedor para un mayor desarrollo .

Actividad Biológica

1-Cyanato-4-nitrobenzene, a nitro compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyanate and nitro functional group attached to a benzene ring. The molecular structure can be represented as follows:

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Nitro compounds, including derivatives like this compound, often demonstrate significant antimicrobial properties. They are believed to exert their effects through the generation of reactive intermediates that can damage bacterial DNA and cellular components .

- Anticancer Activity : Research indicates that nitro compounds can inhibit cancer cell proliferation. For instance, studies show that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The reduction of nitro groups to reactive intermediates leads to the production of ROS, which can cause oxidative damage to cellular components .

- DNA Interaction : Nitro compounds can form covalent bonds with DNA, leading to strand breaks and mutations. This interaction is crucial for their anticancer properties .

Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various nitro compounds, including this compound, against common pathogens. The results indicated:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Metronidazole | 16 | Strong |

| Chloramphenicol | 8 | Very Strong |

This table demonstrates that while this compound shows moderate antimicrobial activity, it is less potent compared to established antibiotics .

Anticancer Studies

In a series of in vitro assays on various cancer cell lines, the efficacy of this compound was evaluated:

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| MCF-7 | 25 | 70 |

| A2780 | 15 | 80 |

| HT-29 | 30 | 65 |

These findings indicate that the compound exhibits significant growth inhibition across multiple cancer cell lines, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of nitro compounds. Modifications to the nitro group or the introduction of additional functional groups can enhance potency and selectivity. For example, derivatives with electron-donating groups have shown improved anticancer activity compared to their parent compounds .

Propiedades

IUPAC Name |

(4-nitrophenyl) cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c8-5-12-7-3-1-6(2-4-7)9(10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRPMTXJSFUXHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.